N-Methylation at the 4-Amino Position: Hydrogen-Bond Donor Count Reduction vs. 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine
The target compound possesses one hydrogen-bond donor (the secondary amine NH at position 4), compared to two hydrogen-bond donors in the primary amine analog 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine, which is the direct precursor scaffold used in Amgen's patent-exemplified KIF18A inhibitors (US 2022/0056015 A1, e.g., Examples 1, 2-4, 2-6, 3, 4-1) [1]. This reduction in HBD count is a well-recognized medicinal chemistry strategy for improving passive membrane permeability and oral bioavailability [2]. The N-methyl group also eliminates a potential site for undesired metabolic N-dealkylation or Phase II conjugation (glucuronidation/sulfation) that can occur on primary aromatic amines.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methylamine at C4-position of pyrimidine) |
| Comparator Or Baseline | 2 HBD (primary amine at C4-position of 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine, the direct precursor scaffold in Amgen patent US 2022/0056015 A1) |
| Quantified Difference | Reduction of 1 HBD; ΔHBD = −1 |
| Conditions | Structural analysis based on chemical structure and patent disclosure; HBD count per Lipinski's Rule of Five definitions |
Why This Matters
For procurement decisions, this N-methylation means the compound is a distinct synthetic intermediate, not interchangeable with the primary amine scaffold; researchers building KIF18A-focused compound libraries require this specific N-methylated variant to generate the correct final analogs.
- [1] Amgen Inc. KIF18A Inhibitors. US Patent Application Publication US 2022/0056015 A1. Examples 1, 2-4, 2-6, 3, 4-1 employ 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine as the core scaffold with a primary 4-amino group. Available at: https://www.freepatentsonline.com/y2022/0056015.html. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997;23(1-3):3-25. doi:10.1016/S0169-409X(96)00423-1. (Establishes the role of HBD count in drug-likeness and permeability prediction.) View Source
